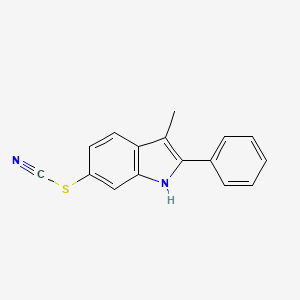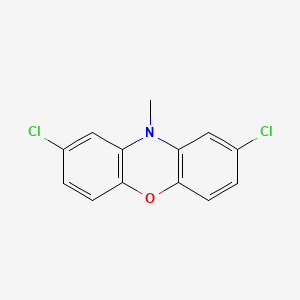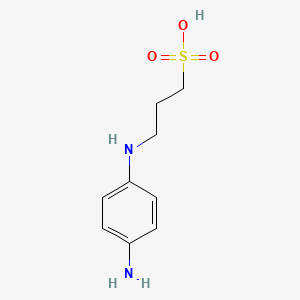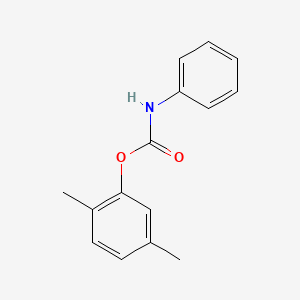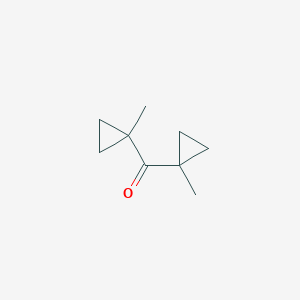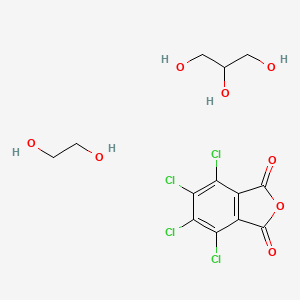
Ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol, propane-1,2,3-triol, and 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione are three distinct chemical compounds, each with unique properties and applications.
Méthodes De Préparation
Ethane-1,2-diol: Ethane-1,2-diol is primarily produced industrially from ethylene. The process involves the oxidation of ethylene to ethylene oxide, followed by hydrolysis to ethane-1,2-diol . The reaction conditions typically include the use of a silver catalyst for the oxidation step and an acidic or basic medium for the hydrolysis step .
Propane-1,2,3-triol: Propane-1,2,3-triol can be obtained from both natural and synthetic sources. Naturally, it is produced as a by-product in the manufacture of soaps through the saponification of fats and oils . Industrially, it can be synthesized from propylene via chlorination to allyl chloride, followed by hydrolysis to allyl alcohol and subsequent oxidation to glycerol .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: The synthesis of 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione typically involves the chlorination of benzofuran derivatives under controlled conditions. Specific reaction conditions and catalysts may vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
Ethane-1,2-diol: Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction . Major products include oxalic acid from oxidation and ethylene glycol monoesters from esterification .
Propane-1,2,3-triol: Propane-1,2,3-triol participates in reactions such as esterification, oxidation, and acetal formation. It reacts with fatty acids to form triglycerides and with oxidizing agents to produce glyceric acid . Acetal formation involves the reaction with aldehydes or ketones in the presence of an acid catalyst .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: This compound can undergo substitution reactions, particularly nucleophilic substitution due to the presence of chlorine atoms. It can also participate in cyclization reactions to form various benzofuran derivatives.
Applications De Recherche Scientifique
Ethane-1,2-diol: Ethane-1,2-diol is extensively used in the production of polyester fibers and resins, as well as in antifreeze formulations . It also finds applications in the pharmaceutical industry as a solvent and in the synthesis of various organic compounds .
Propane-1,2,3-triol: Propane-1,2,3-triol is widely used in the pharmaceutical industry as a solvent, humectant, and sweetener . It is also used in the production of cosmetics, food products, and as a cryoprotectant in biological research .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: This compound has potential applications in organic synthesis and medicinal chemistry. It can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Ethane-1,2-diol: Ethane-1,2-diol exerts its effects primarily through its ability to lower the freezing point of water, making it an effective antifreeze . It can also act as a solvent and reactant in various chemical processes.
Propane-1,2,3-triol: Propane-1,2,3-triol functions as a humectant by attracting and retaining moisture. In biological systems, it is metabolized to dihydroxyacetone phosphate, which enters glycolysis and contributes to energy production .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione:
Comparaison Avec Des Composés Similaires
Ethane-1,2-diol: Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique in its higher toxicity and lower boiling point compared to propylene glycol .
Propane-1,2,3-triol: Similar compounds include ethylene glycol and sorbitol. Propane-1,2,3-triol is unique in its triol structure, making it more versatile in forming esters and acetals .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: Similar compounds include other chlorinated benzofuran derivatives. This compound is unique due to its high degree of chlorination, which enhances its reactivity in substitution reactions.
Propriétés
Numéro CAS |
65970-35-6 |
|---|---|
Formule moléculaire |
C13H14Cl4O8 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C3H8O3.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;4-1-3(6)2-5;3-1-2-4/h;3-6H,1-2H2;3-4H,1-2H2 |
Clé InChI |
CTUJTEOIKJFTSD-UHFFFAOYSA-N |
SMILES canonique |
C(CO)O.C(C(CO)O)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Numéros CAS associés |
65970-35-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)

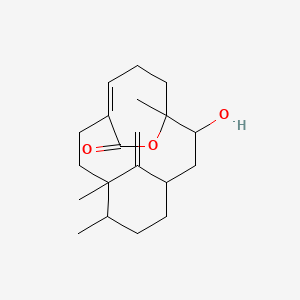
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)


